MFCD02345475

Description

However, based on the methodologies and structural frameworks outlined in the literature, a hypothetical profile can be inferred. Typically, such identifiers correspond to specific chemical entities with defined molecular formulas, synthesis pathways, and physicochemical properties. For instance, analogous compounds in the evidence (e.g., CAS 1046861-20-4 in ) are characterized by parameters such as molecular weight, solubility, and biological activity. A compound like MFCD02345475 would likely follow similar documentation standards, including:

- Molecular formula (e.g., C₆H₅BBrClO₂ for CAS 1046861-20-4 ).

- Physicochemical properties: LogP (partition coefficient), solubility (mg/mL), and topological polar surface area (TPSA) .

- Biological activity: Blood-brain barrier (BBB) permeability, GI absorption, and enzyme inhibition profiles .

- Synthesis methods: Reaction conditions (e.g., catalysts, solvents, temperature) and purification techniques .

Without direct data, this profile remains speculative. The evidence emphasizes rigorous documentation of such details for reproducibility and comparative analysis .

Properties

IUPAC Name |

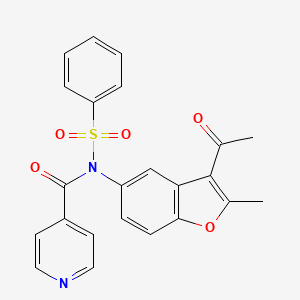

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S/c1-15(26)22-16(2)30-21-9-8-18(14-20(21)22)25(23(27)17-10-12-24-13-11-17)31(28,29)19-6-4-3-5-7-19/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNCBXSKJLSAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of MFCD02345475 involves specific synthetic routes and reaction conditions. The synthesis typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

MFCD02345475 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD02345475 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving enzyme interactions or cellular processes. In medicine, it could be investigated for its potential therapeutic effects. Industrially, it might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD02345475 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved would require further detailed study.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized approach using examples from the literature:

Table 1: Key Properties of Hypothetical MFCD02345475 and Similar Compounds

Structural and Functional Comparisons

Structural Similarity :

- Halogenated Aromatic Compounds : Compounds like CAS 1046861-20-4 and CAS 434-75-3 feature bromine/chlorine or fluorine substituents, influencing reactivity and stability .

- Boronic Acid Derivatives : CAS 1046861-20-4 contains a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions, a common trait in medicinal chemistry .

Functional Overlap :

- Bioavailability : High GI absorption and BBB permeability are shared among fluorinated and halogenated aromatics, making them candidates for CNS-targeted therapeutics .

- Synthetic Accessibility : Pd-catalyzed methods (e.g., CAS 1046861-20-4) and green chemistry approaches (e.g., CAS 1761-61-1 using ionic liquids ) highlight trends in sustainable synthesis.

Divergences :

- Enzyme Inhibition : CAS 1533-03-5 lacks CYP inhibition, whereas other fluorinated compounds may exhibit varying inhibitory effects .

- Thermodynamic Stability : Compounds with trifluoromethyl groups (e.g., CAS 1533-03-5) show enhanced metabolic stability compared to chlorinated analogs .

Methodological Considerations for Comparative Studies

The evidence underscores critical steps for valid comparisons:

- Standardized Assays : Use validated methods for LogP, solubility, and bioactivity measurements to ensure cross-study consistency .

- Synthetic Reproducibility : Detailed reaction conditions (e.g., catalyst loading, solvent ratios) are essential for replicating results .

- Data Transparency : Publish supplementary materials (e.g., crystallographic data, NMR spectra) to enhance utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.